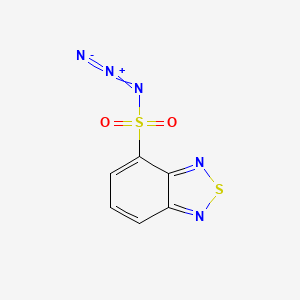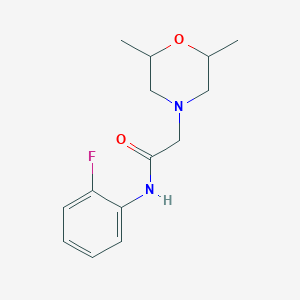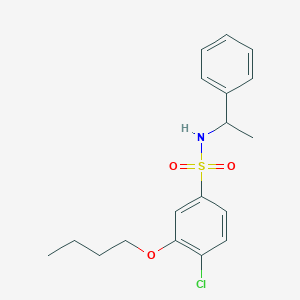
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide, also known as BPCBES, is a sulfonamide compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in certain types of cancer cells. By inhibiting CAIX, this compound prevents the acidification of the extracellular environment, which is necessary for cancer cell survival and growth. This leads to decreased cancer cell proliferation and increased cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been studied for its potential use as an antibacterial and antifungal agent, as it has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its specificity for CAIX, which makes it a promising candidate for targeted cancer therapy. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that must be considered.
Zukünftige Richtungen
There are several future directions for research on 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide. One area of interest is its potential use in combination therapy with other anticancer agents. Another direction is the development of more soluble derivatives of this compound for improved efficacy. Additionally, further studies are needed to fully understand its mechanisms of action and potential applications in other fields of research.
Synthesemethoden
The synthesis of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1-phenylethylamine and n-butyl bromide in the presence of potassium carbonate. The resulting product is then reduced with palladium on carbon to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory effects, as well as its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-3-4-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14(2)15-8-6-5-7-9-15/h5-11,13-14,20H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKDSNWNZAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

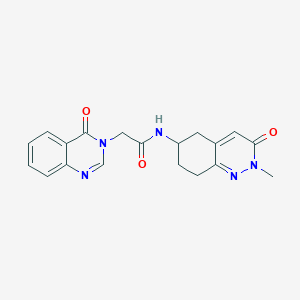

![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
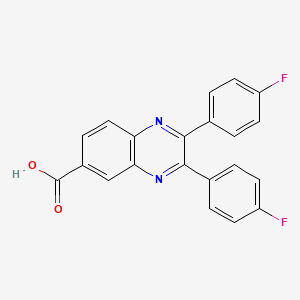
![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)
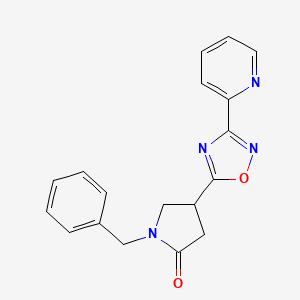
![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

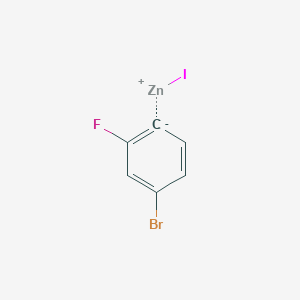

![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)
